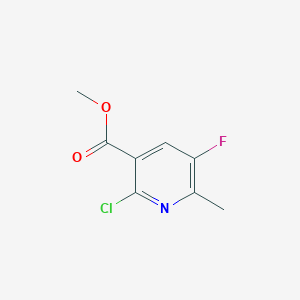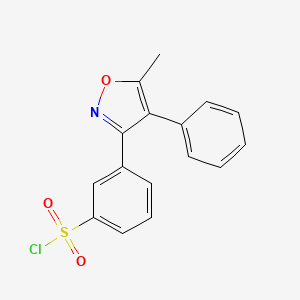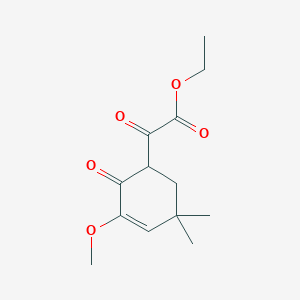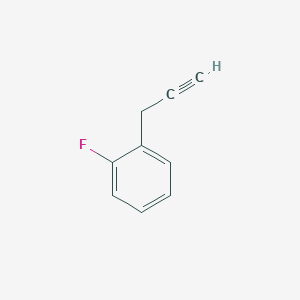
2-氯-5-氟-6-甲基烟酸甲酯
描述
“Methyl 2-Chloro-5-fluoro-6-methylnicotinate” is a chemical compound that belongs to the family of Nicotinates. It has a molecular formula of C8H7ClFNO2 and a molecular weight of 203.60 . It is a synthetic compound that has gained attention in the scientific community.
Molecular Structure Analysis
The molecular structure of “Methyl 2-Chloro-5-fluoro-6-methylnicotinate” is represented by the formula C8H7ClFNO2 . This indicates that the compound contains eight carbon atoms, seven hydrogen atoms, one chlorine atom, one fluorine atom, one nitrogen atom, and two oxygen atoms .Physical And Chemical Properties Analysis
“Methyl 2-Chloro-5-fluoro-6-methylnicotinate” is a solid compound . It should be stored in an inert atmosphere at temperatures between 2-8°C . The compound is 98% pure .科学研究应用
有机合成和化学转化
一个应用领域涉及用于复杂分子合成和功能化的全新方法的开发。例如,已经探索了使用选择性氟和脱氧氟介导的重排来创造具有在制药和农用化学品中潜在应用的新分子。这包括非对映选择性合成双官能化氮杂双环己烷,展示了氟和氯取代基在实现复杂分子转化中的多功能性 (Krow 等,2004)。
药物化学和药物开发
在药物化学中,氟化和氯化中间体的合成在开发新药中起着至关重要的作用。合成 7-氯-6-氟-1-(4-氟苯基)-4-氧代-1,4-二氢-1,8-萘啶-3-羧酸(一种生物活性抗癌药物的重要中间体)例证了此类化合物在药物合成途径中的重要性。这项研究重点介绍了生产关键中间体的有效合成路线和优化策略 (Zhang 等,2019)。
物理化学和材料科学
对氯代和氟代取代分子的物理性质的研究也提供了对其在材料科学中潜在应用的见解。例如,对取代甲苯中甲基扭转的障碍的研究有助于我们理解分子动力学,并可能影响具有特定电子或光学性质的分子材料的设计 (Walker 等,1996)。
农药和除草剂中间体的合成
用于制备农药和除草剂的化合物中间体的全新合成路线的开发是另一个重要领域。例如,合成 2-氯-4-氟-5-硝基苯磺酰氯(一种可用于制备各种农用化学品的化合物)突出了氯代和氟代烟酸盐在创造强效农用化学品中的效用 (Du 等,2005)。
属性
IUPAC Name |
methyl 2-chloro-5-fluoro-6-methylpyridine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClFNO2/c1-4-6(10)3-5(7(9)11-4)8(12)13-2/h3H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AARWZYFWYNJHOQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C(=N1)Cl)C(=O)OC)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClFNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Tert-butyl 1-oxa-4,8-diazaspiro[5.5]undecane-8-carboxylate](/img/structure/B1465977.png)


![1-{[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}-1H-imidazole](/img/structure/B1465981.png)

![3-{[4-(Hydroxymethyl)piperidin-1-yl]methyl}phenol](/img/structure/B1465984.png)


![{2-[Dimethyl(4-phenylphenyl)silyl]phenyl}methanol](/img/structure/B1465988.png)




